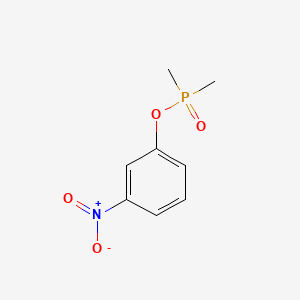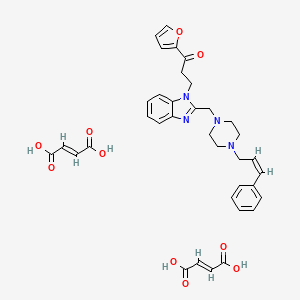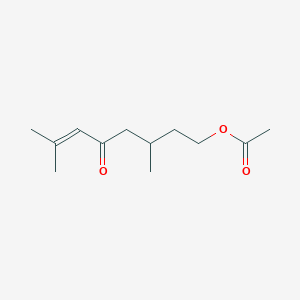
1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is a chemical compound belonging to the class of tetrahydropyridines Tetrahydropyridines are heterocyclic compounds containing a six-membered ring with one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate can be synthesized through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, treating N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the ring-closing olefin metathesis to establish the tetrahydropyridine ring system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine derivatives, while reduction can produce various tetrahydropyridine isomers.
Aplicaciones Científicas De Investigación
1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to neurotransmitter function and neurodegenerative diseases.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a neurotransmitter analog, influencing neurotransmitter release and uptake. It may also interact with specific receptors and enzymes, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for causing permanent symptoms of Parkinson’s disease.
2,3,4,5-Tetrahydropyridine: A colorless liquid used in various chemical syntheses.
Uniqueness: 1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is unique due to its specific structural configuration and the presence of the perchlorate ion
Propiedades
Número CAS |
61212-36-0 |
|---|---|
Fórmula molecular |
C6H12ClNO4 |
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
1-methyl-2,3,4,5-tetrahydropyridin-1-ium;perchlorate |
InChI |
InChI=1S/C6H12N.ClHO4/c1-7-5-3-2-4-6-7;2-1(3,4)5/h5H,2-4,6H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
WRZUKOWEBWXJTP-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CCCCC1.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


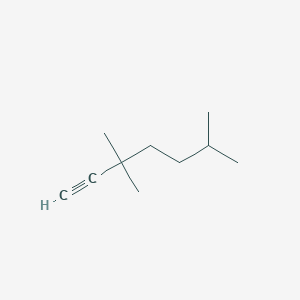
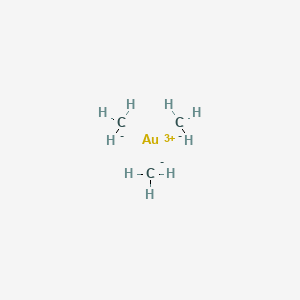

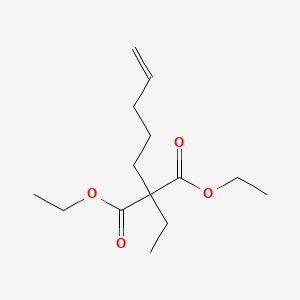
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)
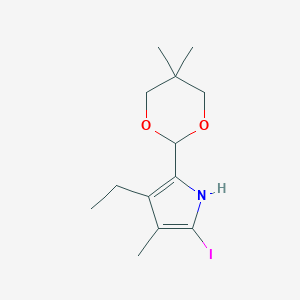
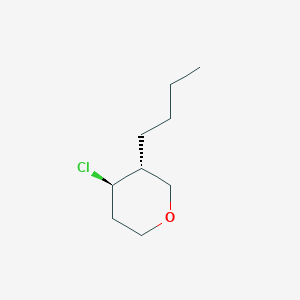
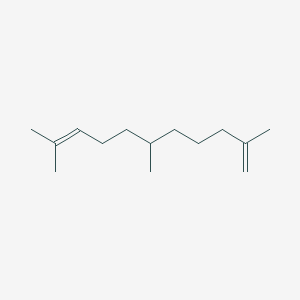

![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)
![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)
